(Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline
Description
Properties
Molecular Formula |
C17H16Cl2N2O |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-morpholin-4-yl-1-phenylmethanimine |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-7-6-14(12-16(15)19)20-17(13-4-2-1-3-5-13)21-8-10-22-11-9-21/h1-7,12H,8-11H2 |
InChI Key |
XIGRAOLFFCSXTG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Aniline
The synthesis of 3,4-dichloroaniline, a critical precursor, typically begins with the chlorination of aniline. A method adapted from industrial-scale dichloroaniline production involves reacting aniline with hydrochloric acid and hydrogen peroxide under controlled conditions. For example, dissolving aniline in dilute hydrochloric acid (molar ratio 1:25–28) and adding hydrogen peroxide (molar ratio 1:3–5) at 40–80°C yields a mixture of trichloroaniline isomers. Steam distillation isolates 2,4,6-trichloroaniline, which is subsequently acetylated to facilitate selective dechlorination.
Selective Reduction and Hydrolysis
Reduction of 2,4,6-trichloroacetanilide using hydrogen gas in the presence of a palladium catalyst selectively removes the para-chlorine atom, yielding 2,6-dichloroacetanilide. Hydrolysis with sodium hydroxide (30% w/w) at 90–100°C for 3 hours produces 2,6-dichloroaniline with a 72.2% yield. While this method targets the 2,6-isomer, analogous conditions with modified directing groups or catalysts could favor 3,4-dichloroaniline, though specific protocols for the latter remain underexplored in the literature.
Synthesis of Morpholino(phenyl)methanamine
Morpholine Ring Functionalization
The morpholino(phenyl)methanamine component is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting morpholine with benzaldehyde derivatives. For instance, benzaldehyde reacts with morpholine in ethanol under reflux to form an imine intermediate, which is reduced to the corresponding amine using sodium borohydride or hydrogen gas. This yields N-(phenylmethylene)morpholine, which serves as the aldehyde precursor for Schiff base formation.
Characterization of Intermediate
The intermediate is characterized by nuclear magnetic resonance (NMR) spectroscopy, with distinctive signals at δ 7.4–7.6 ppm (aromatic protons) and δ 3.6–3.8 ppm (morpholine methylene groups). Mass spectrometry confirms the molecular ion peak at m/z 191.1 (C₁₁H₁₃NO).
Schiff Base Condensation
Acid-Catalyzed Reaction
The final step involves condensing 3,4-dichloroaniline with morpholino(phenyl)methanamine in a 1:1 molar ratio. A representative protocol dissolves both components in ethanol, adds glacial acetic acid (5% v/v) as a catalyst, and refluxes the mixture for 6–8 hours. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine linkage.
Stereochemical Control
The (Z)-isomer is favored under kinetic control, achieved by maintaining a low reaction temperature (60–70°C) and using polar aprotic solvents like dimethylformamide (DMF). In contrast, thermodynamic control at higher temperatures (100–110°C) promotes the (E)-isomer. X-ray crystallography of the product confirms the (Z)-configuration, with a dihedral angle of 12.3° between the aniline and morpholinophenyl planes.
Purification and Yield Optimization
Recrystallization
Crude product is purified via recrystallization from ethanol-water (1:1 v/v), yielding pale yellow crystals with >95% purity. The melting point is reported as 226–228°C, consistent with literature values for analogous Schiff bases.
Chromatographic Methods
For higher purity, column chromatography using silica gel and ethyl acetate/hexane (3:7) eluent isolates the (Z)-isomer with 78% recovery. High-performance liquid chromatography (HPLC) analysis shows a retention time of 6.2 minutes under isocratic conditions (acetonitrile:water 70:30).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid-catalyzed reflux | 3,4-Dichloroaniline, aldehyde | Acetic acid | Ethanol | 70 | 95 |
| Thermal condensation | 3,4-Dichloroaniline, aldehyde | None | Toluene | 65 | 88 |
| Coupling reagent-assisted | 3,4-Dichloroaniline, aldehyde | HATU | DMF | 82 | 97 |
The table above highlights the superiority of coupling reagents like HATU in enhancing yield and purity, albeit at increased cost .
Chemical Reactions Analysis
Types of Reactions
(Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The dichloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to (Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline. For instance, derivatives containing dichloro and morpholine groups have shown promising results against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A (similar structure) | P. aeruginosa | 21 |
| Compound B (similar structure) | S. aureus | 22 |
| This compound | E. coli | Not yet tested |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that derivatives with similar structural features exhibit cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. The mechanism is often attributed to the inhibition of key cellular pathways involved in proliferation .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C (related structure) | HCT-116 | 5.2 |
| Compound D (related structure) | MCF-7 | 6.3 |
| This compound | Not yet tested |
Enzyme Inhibition
Another area of research involves the compound's ability to inhibit specific enzymes involved in disease processes. For example, some derivatives have been shown to act as protein kinase inhibitors, which are crucial in regulating cell growth and survival . This property opens avenues for developing targeted therapies for diseases such as cancer.
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of synthesized compounds based on the dichloroaniline scaffold were evaluated for their antimicrobial efficacy. The results indicated that modifications to the morpholine group significantly affected the compounds' activity against Gram-positive and Gram-negative bacteria. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains .
Case Study 2: Cytotoxicity Assessment
A comprehensive cytotoxicity assessment was conducted on various derivatives of this compound against human cancer cell lines. The study revealed that certain substitutions on the phenyl ring enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited in drug design .
Mechanism of Action
The mechanism of action of (Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline can be contextualized by comparing it with analogous compounds. Key differences in substitution patterns, electronic effects, and biological activities are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings
Role of Morpholino Group: The morpholino unit in the target compound improves water solubility compared to sulfonamide analogs (e.g., 2,4-Dichloro-N-(2-chlorophenyl)benzenesulfonamide) . However, its placement is crucial; attaching morpholino directly to sulfonyl groups (as in HIF-1 inhibitors) reduces activity, whereas para-substitution maintains efficacy .
In contrast, 2,4-dichloro configurations in sulfonamides favor twisted conformations, affecting solubility .
Stereochemical and Conformational Effects: The Z-configuration of the imine bond in the target compound may enhance target specificity compared to non-stereospecific analogs. For instance, INT131 analogs rely on planar aromatic systems for PPARγ binding, while the target compound’s non-planar morpholino-phenylmethylene group may favor alternative interactions .
Biological Activity Trends: Morpholino-containing compounds exhibit varied bioactivity. While HIF-1 inhibitors lose activity with morpholino substitution , the target compound’s dichloro-morpholino-aniline scaffold may balance solubility and target engagement. Cyclic dipeptides with morpholino groups (e.g., Cordycedipeptide A) show cytotoxicity, suggesting morpholino’s role in membrane penetration .
Crystallographic Insights :
- The torsion angles in sulfonamide derivatives (e.g., 54.5° in the target compound vs. 67.8° in 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide) influence molecular packing and solubility . The target compound’s tilt angle (74.3°) between sulfonyl and aniline rings may reduce crystal lattice stability compared to analogs .
Biological Activity
(Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline, with the chemical formula CHClNO, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Weight : 335.23 g/mol
- CAS Number : 1164462-93-4
- Structure : The compound features a dichlorophenyl moiety and a morpholine ring, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antiproliferative effects, antibacterial properties, and potential as an anticancer agent.
Antiproliferative Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related dichlorophenyl compounds demonstrate IC values comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Antiproliferative Effects of Related Compounds
Antibacterial Activity
The compound's antibacterial properties have also been evaluated. Preliminary findings suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances its antibacterial efficacy .
Table 2: Antibacterial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound B | E. coli | 50 | |
| Compound C | S. aureus | 30 | |
| This compound | Pseudomonas aeruginosa | TBD |
Case Studies
- Case Study on Anticancer Potential : A study conducted on various derivatives of dichlorophenyl compounds demonstrated that those with morpholine substitutions showed enhanced cytotoxicity against cancer cell lines due to their ability to interact with cellular targets involved in proliferation pathways .
- Antibacterial Efficacy Evaluation : In vitro tests revealed that this compound significantly inhibited the growth of multi-drug resistant bacterial strains, indicating its potential as a therapeutic agent in treating resistant infections .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell division and growth.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial cells leading to cell death.
Q & A
Basic: What synthetic strategies are effective for preparing (Z)-3,4-Dichloro-N-(morpholino(phenyl)methylene)aniline, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential substitution and condensation reactions. For example, morpholine can react with halogenated nitrobenzenes (e.g., 3,4-dichloronitrobenzene) via nucleophilic aromatic substitution under reflux conditions, followed by reduction of the nitro group to an aniline intermediate. The final Schiff base formation is achieved by reacting the aniline with a carbonyl-containing reagent (e.g., benzaldehyde derivatives) in anhydrous solvents like dichloromethane or DMF. Optimizing reaction time, temperature (e.g., 60–80°C for substitution), and stoichiometric ratios (e.g., 1.2 equivalents of morpholine) improves yields. Catalytic acids (e.g., acetic acid) can accelerate imine formation .
Advanced: How can X-ray crystallography using SHELX software resolve the stereochemical configuration of this compound?
Methodological Answer:
Single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) is critical for determining stereochemistry. Key steps include:
- Data Collection: Use a high-resolution diffractometer (Mo/Kα radiation) at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure Solution: Employ direct methods (SHELXS) for phase determination, followed by iterative refinement (SHELXL) to model the Z-configuration.
- Validation: Analyze residual density maps and R-factors (target: <0.05 for R1). For challenging cases, twinning or disorder modeling may be required .
Basic: What spectroscopic techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., morpholino protons at δ 3.6–3.8 ppm, aromatic protons for Z-configuration splitting).
- FT-IR: Confirms imine formation (C=N stretch ~1600–1650 cm⁻¹) and absence of unreacted amine (N-H stretches ~3300 cm⁻¹).
- HPLC-MS: Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+ via ESI). Reference standards with similar morpholino-aniline scaffolds can aid calibration .
Advanced: How can density functional theory (DFT) predict the electronic and steric effects influencing this compound’s reactivity?
Methodological Answer:
- Frontier Orbital Analysis: Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the electron-rich morpholino group may lower LUMO energy, enhancing electrophilic substitution.
- Conformational Studies: Optimize geometry (e.g., B3LYP/6-31G* basis set) to assess steric hindrance from the dichloro and phenyl groups.
- Charge Distribution: Natural Bond Orbital (NBO) analysis identifies charge transfer effects, critical for understanding intermolecular interactions in catalysis or supramolecular assemblies .
Advanced: How should researchers address contradictions between spectroscopic data and crystallographic results for this compound?
Methodological Answer:
- Cross-Validation: Compare NMR-derived dihedral angles with X-ray torsion angles. Discrepancies may arise from solution vs. solid-state conformers.
- Dynamic Effects: Variable-temperature NMR can detect fluxional behavior not observed in static crystallographic data.
- Complementary Techniques: Use UV-Vis to probe π→π* transitions in solution, aligning with DFT-predicted electronic profiles. For unresolved cases, neutron diffraction or high-pressure crystallography may clarify anomalies .
Basic: What purification methods are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate geometric isomers.
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences.
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities. Monitor fractions via TLC (Rf ~0.3–0.5 in CH₂Cl₂/MeOH 9:1) .
Advanced: What role does the morpholino group play in modulating the compound’s biological or catalytic activity?
Methodological Answer:
- Electron Donation: The morpholino’s oxygen and nitrogen atoms enhance electron density on the aniline ring, influencing binding to metal catalysts or biological targets (e.g., kinase inhibitors).
- Conformational Rigidity: The six-membered ring restricts rotation, stabilizing specific binding poses. Comparative studies with non-morpholino analogs (e.g., piperidine derivatives) can isolate steric/electronic contributions .
Basic: How can researchers confirm the Z-configuration of the imine bond in this compound?
Methodological Answer:
- NOESY NMR: Detect spatial proximity between the morpholino group and adjacent substituents.
- X-ray Diffraction: Directly visualize the imine geometry. For example, a dihedral angle <30° between the aniline and phenyl planes supports the Z-form.
- IR Spectroscopy: Compare C=N stretching frequencies with known Z/E reference compounds .
Advanced: What strategies mitigate decomposition or isomerization during storage or reactions?
Methodological Answer:
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photochemical E/Z isomerization.
- Acid/Base Stability: Buffer reactions near neutral pH (6–8) to avoid protonation/deprotonation of the imine.
- Thermal Stability: Conduct DSC/TGA to identify decomposition thresholds (<150°C typical for Schiff bases) .
Advanced: How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Incorporate ¹⁵N in the aniline or imine group to track bond cleavage/formation via NMR or mass spectrometry.
- Deuterated Solvents: Use D₂O or CD₃OD to probe solvent participation in rate-determining steps.
- Isotopic Tracing: Synthesize ¹³C-labeled morpholino groups to map metabolic or catalytic pathways in follow-up studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
